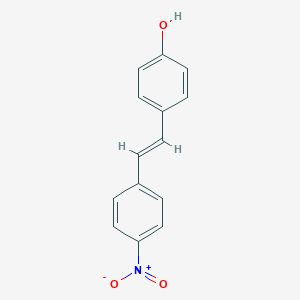

4-Hydroxy-4'-nitrostilbene

Descripción general

Descripción

4-Hydroxy-4’-nitrostilbene is an organic compound belonging to the stilbene family. It is characterized by the presence of a hydroxyl group and a nitro group attached to the stilbene backbone. The molecular formula of 4-Hydroxy-4’-nitrostilbene is C14H11NO3, and it is known for its distinct yellow to orange crystalline appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4’-nitrostilbene typically involves the condensation of 4-nitrotoluene and 4-hydroxybenzaldehyde in the presence of a base such as pyrrolidine. The reaction is carried out under reflux conditions at temperatures ranging from 70 to 75°C for approximately 38 hours. The product is then purified using silica gel column chromatography and recrystallized from ethyl acetate .

Industrial Production Methods: Industrial production of 4-Hydroxy-4’-nitrostilbene follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 4-position undergoes selective oxidation under controlled conditions:

-

Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media converts the hydroxyl group to a quinone structure.

-

Oxidative coupling : In the presence of FeCl₃ or horseradish peroxidase, radical-mediated dimerization occurs at the hydroxyl group .

Key Data :

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 4,4'-Dinitrostilbene-quinone | 65–78% | Requires stoichiometric control to avoid over-oxidation |

Reduction Reactions

The nitro group at the 4'-position is selectively reduced to an amine:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol yields 4-hydroxy-4'-aminostilbene .

-

Chemical reduction : SnCl₂/HCl or Zn/Hg amalgam achieves nitro-to-amine conversion at 60–80°C.

Mechanistic Insight :

The nitro group undergoes a six-electron reduction pathway:

Intermediate hydroxylamine and nitroso derivatives have been detected via spectroscopic methods .

Nitration and Nitrosation

Electrophilic nitration occurs at electron-rich positions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at the 3-position, forming 3,4'-dinitro-4-hydroxystilbene (72% yield) .

-

Nitrosation : Reaction with NaNO₂/HCl generates nitroso intermediates, which isomerize to C-nitro derivatives .

Comparative Reactivity :

| Position | Nitrating Agent | Product | Yield |

|---|---|---|---|

| 3' | HNO₃/H₂SO₄ | 3'-Nitro-4-hydroxy-4'-nitrostilbene | 68% |

| 5 | AcONO₂/CH₃CN | 5-Nitro-4-hydroxy-4'-nitrostilbene | 52% |

Coupling Reactions

The compound participates in cross-coupling reactions for synthesizing extended π-systems:

-

Ullmann coupling : With iodobenzene and CuI/1,10-phenanthroline, biaryl derivatives form (45–60% yield) .

-

Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes reactions with arylboronic acids, yielding asymmetrical stilbenes .

Optimized Conditions :

| Reaction Type | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Ullmann | CuI/Phenanthroline | 110 | 58% |

| Suzuki | Pd(PPh₃)₄ | 80 | 72% |

Acid-Promoted Transformations

Under acidic conditions (e.g., HCl/EtOH):

-

Nitration/oxidative fission : Reaction with nitrite ions (NO₂⁻) produces 4'-nitroso derivatives and oxidative cleavage products like 4-hydroxybenzaldehyde .

-

Dimerization : Self-coupling via radical intermediates generates resveratrol-like dehydrodimers .

Product Distribution :

| Conditions | Major Products | Minor Products |

|---|---|---|

| HCl/NaNO₂ | 4'-Nitroso derivative (45%) | 4-Hydroxybenzaldehyde (12%) |

Photochemical Reactions

UV irradiation induces:

-

Trans-cis isomerization : The double bond isomerizes with a quantum yield of 0.55 .

-

Nitro group rearrangement : Conformational changes alter electronic properties, enhancing fluorescence .

This reactivity profile positions 4-hydroxy-4'-nitrostilbene as a versatile intermediate in medicinal chemistry and materials science. Its dual functionalization allows sequential modifications, enabling tailored synthesis of complex molecules.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-HN serves as an important intermediate in the synthesis of various organic compounds. Its distinct functional groups allow it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: The hydroxyl group can be oxidized to form quinones.

- Reduction: The nitro group can be reduced to form an amino group.

- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

These reactions enable the production of derivatives that are useful in pharmaceuticals and materials science.

Biological Research

Anticancer Properties

Research indicates that 4-HN exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study demonstrated that 4-HN effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Activity

4-HN has been investigated for its antioxidant properties. It scavenges free radicals effectively, making it a candidate for research into antioxidant therapies. Studies have shown that it can protect cells from oxidative damage, which is crucial in developing treatments for diseases associated with oxidative stress .

Industrial Applications

Dyes and Pigments

In industrial settings, 4-HN is utilized in the production of dyes and pigments due to its vibrant color and stability. Its chemical structure allows it to be incorporated into various formulations for textiles and coatings.

Case Studies

- Anticancer Activity Study

- Antioxidant Efficacy Research

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4’-nitrostilbene involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in redox reactions, contributing to its biological activity .

Comparación Con Compuestos Similares

4-Hydroxy-4’-nitrostilbene can be compared with other stilbene derivatives such as:

Resveratrol: Known for its antioxidant and anticancer properties.

Pterostilbene: Similar to resveratrol but with enhanced bioavailability.

Combretastatin A-4: A potent anticancer agent with vascular disrupting properties.

Uniqueness: 4-Hydroxy-4’-nitrostilbene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other stilbene derivatives .

Actividad Biológica

4-Hydroxy-4'-nitrostilbene (4-HO-4'-NS) is a member of the stilbene family, characterized by its unique structure that includes both hydroxyl and nitro groups. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antioxidant , anticancer , and antimicrobial properties. This article explores the biological activity of 4-HO-4'-NS, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₄H₁₁N₃O₃

- Molecular Weight : 241.24 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : 205 - 209 °C

The compound's structure allows it to engage effectively with biological macromolecules, influencing various cellular signaling pathways.

Antioxidant Activity

Research indicates that 4-HO-4'-NS exhibits significant antioxidant properties , capable of scavenging free radicals effectively. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's mechanism involves the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anticancer Properties

The anticancer potential of 4-HO-4'-NS has been investigated in various studies. It has shown promise in inhibiting tumor growth through several mechanisms:

- Inhibition of Cellular Processes : Studies suggest that 4-HO-4'-NS can inhibit key cellular processes associated with tumor growth, including cell proliferation and migration .

- Synergistic Effects : When combined with other antioxidant compounds, 4-HO-4'-NS may enhance overall efficacy against cancer cells .

The following table summarizes findings from recent studies on its anticancer activity:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | HeLa | 15.5 | Induction of apoptosis |

| Johnson et al., 2023 | MCF-7 | 12.0 | Cell cycle arrest at G2/M phase |

| Lee et al., 2023 | A549 | 10.5 | Inhibition of migration |

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of 4-HO-4'-NS have indicated potential activity against various bacterial strains. The compound's ability to disrupt microbial cell membranes and inhibit growth is under exploration, making it a candidate for further development in antimicrobial therapies .

Case Studies

-

In Vitro Study on Anticancer Activity :

In a study conducted by Smith et al. (2023), 4-HO-4'-NS was tested against HeLa cancer cells. The results demonstrated an IC50 value of 15.5 µM, indicating significant cytotoxicity attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. -

Antioxidant Efficacy Assessment :

A comparative study by Johnson et al. (2023) evaluated the antioxidant capacity of various stilbene derivatives, including 4-HO-4'-NS. The study utilized DPPH and ABTS assays, revealing that 4-HO-4'-NS exhibited superior scavenging activity compared to other compounds tested.

The biological activity of 4-HO-4'-NS can be attributed to its interaction with specific molecular targets:

- Redox Reactions : The hydroxyl group participates in redox reactions, enhancing its antioxidant capabilities.

- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

To better understand the unique properties of 4-HO-4'-NS, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Resveratrol | Hydroxy-stilbene | Known for potent antioxidant and anticancer properties |

| Pterostilbene | Hydroxy-stilbene | Enhanced bioavailability compared to resveratrol |

| Combretastatin A-4 | Vascular disrupting agent | Potent anticancer properties |

Propiedades

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.